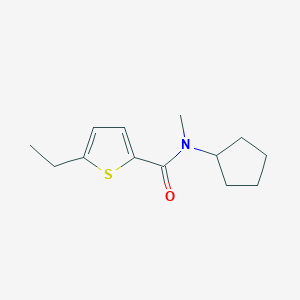
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors CB1 and CB2. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 acts as a potent agonist for the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of these receptors by N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 leads to a wide range of physiological and biochemical effects, including modulation of neurotransmitter release, inhibition of inflammation, and regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of inflammation, and regulation of cell proliferation and apoptosis. In the brain, it has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and GABA. In the immune system, it has been shown to inhibit the release of pro-inflammatory cytokines and chemokines. In peripheral tissues, it has been shown to regulate cell proliferation and apoptosis, which may have implications for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 has several advantages for use in lab experiments, including its potency and selectivity for the cannabinoid receptors CB1 and CB2. However, it also has several limitations, including its potential for toxicity and lack of specificity for other targets. Careful dose-response studies and appropriate controls are necessary to ensure accurate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940, including further investigation of its neuroprotective effects in neurodegenerative diseases, its potential use in the treatment of anxiety and depression, and its role in the regulation of cell proliferation and apoptosis in cancer. Additionally, further studies are needed to elucidate the potential risks and benefits of N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 involves several steps, starting with the reaction of cyclopentyl magnesium bromide with 2,5-dimethylthiophene-3-carboxaldehyde to form the corresponding alcohol. The alcohol is then converted to the carboxylic acid by oxidation with potassium permanganate. The final step involves the reaction of the carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of trifluoroacetic acid to yield N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, it has been studied for its potential use in the treatment of anxiety, depression, and addiction. In oncology, it has been studied for its potential use in the treatment of cancer, particularly in the management of chemotherapy-induced nausea and vomiting.
Propiedades
IUPAC Name |
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-9-8-12(10(2)16-9)13(15)14(3)11-6-4-5-7-11/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATUQJXKNXHUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)



![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)
![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)

![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]acetamide](/img/structure/B7505201.png)
![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)

![2-methyl-N-[1-(2-methylphenyl)ethyl]furan-3-carboxamide](/img/structure/B7505224.png)

